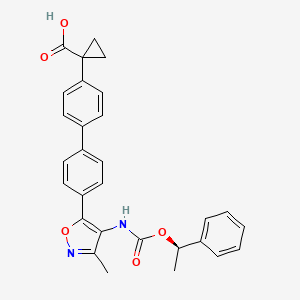
メチルベンザミド)ニコチン酸
概要
説明
BRD5529は、カスパーゼリクルートメントドメイン含有タンパク質9の阻害剤として知られる化学化合物です。この化合物は、真菌性β-グルカンによって誘導される炎症性シグナル伝達経路、特にこれらの経路を阻害する上で大きな可能性を示しています。 その独自の特性により、医学や生化学など、さまざまな分野の研究において貴重な候補となっています .
科学的研究の応用
BRD5529 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting proinflammatory signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation, such as inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
BRD5529は、カスパーゼリクルートメントドメイン含有タンパク質9とその結合パートナー間の相互作用を阻害することにより効果を発揮します。この阻害は、炎症につながる下流のシグナル伝達経路を破壊します。 この化合物は、タンパク質-タンパク質相互作用を特異的に標的にすることで、腫瘍壊死因子αなどの炎症性サイトカインの産生を減少させます .
生化学分析
Biochemical Properties
Methylbenzamido nicotinic acid interacts with various enzymes, proteins, and other biomolecules. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions
Cellular Effects
The effects of Methylbenzamido nicotinic acid on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
The molecular mechanism of action of Methylbenzamido nicotinic acid involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylbenzamido nicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Methylbenzamido nicotinic acid can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Methylbenzamido nicotinic acid is involved in various metabolic pathways. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions
Transport and Distribution
Methylbenzamido nicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methylbenzamido nicotinic acid and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
BRD5529は、特定の試薬を制御された条件下で相互作用させる一連の化学反応によって合成されます。合成は一般的に、反応を促進するために有機溶媒と触媒を使用します。 正確な合成経路は異なる可能性がありますが、一般的には求核置換、還元、クロマトグラフィーによる精製などのステップが含まれます .
工業的生産方法
BRD5529の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、工業用グレードの機器と試薬の使用が含まれます。 生産は、一貫性と品質を維持するために、制御された環境で行われます .
化学反応の分析
反応の種類
BRD5529は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴う反応。
還元: 水素の付加または酸素の除去を伴う反応。
置換: ある官能基を別の官能基で置き換える反応.
一般的な試薬と条件
BRD5529を含む反応には、一般的に酸化剤、還元剤、触媒などの特定の試薬が必要です。 条件には、目的の反応結果を確保するために、制御された温度、圧力、pHなどが含まれます .
形成される主要な生成物
BRD5529の反応から形成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化により酸化誘導体が生成される可能性があり、還元により化合物の還元型が生成される可能性があります .
科学研究への応用
BRD5529は、次のような科学研究において幅広い用途があります。
化学: さまざまな化学反応や研究において試薬として使用されます。
生物学: 炎症性シグナル伝達経路を阻害する役割について研究されています。
医学: 炎症性腸疾患など、過剰な炎症を伴う状態に対する潜在的な治療薬として研究されています。
類似化合物との比較
類似化合物
BRD3308: 類似の特性を持つ、カスパーゼリクルートメントドメイン含有タンパク質9の別の阻害剤。
BRD4592: 炎症性シグナル伝達経路を阻害する役割で知られています。
BRD9876: 炎症に対する効果が同等の化合物
BRD5529の独自性
BRD5529は、カスパーゼリクルートメントドメイン含有タンパク質9を阻害する際のその高い効力と特異性によって際立っています。 その良好な溶解性と安定性により、研究および潜在的な治療的用途に好ましい選択肢となっています .
特性
IUPAC Name |
2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHESBABUHJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does suramin affect ATP signaling in the synaptic cleft of the Torpedo electric organ?
A1: The research demonstrates that suramin acts as a potent, non-competitive inhibitor of ecto-apyrase activity in the Torpedo electric organ []. Ecto-apyrases are enzymes located on the outer surface of cells, responsible for the hydrolysis of extracellular ATP. By inhibiting these enzymes, suramin prevents the breakdown of ATP released alongside acetylcholine at the synapse. This leads to an increased concentration of ATP in the synaptic cleft.
Q2: What is the significance of suramin's inhibitory effect on ecto-apyrase in the context of synaptic depression?
A2: The study reveals that suramin significantly reduces synaptic depression in the Torpedo electric organ []. Synaptic depression is a phenomenon where the strength of synaptic transmission decreases with repetitive stimulation. The researchers propose a mechanism where the accumulated ATP, due to suramin's inhibition of ecto-apyrase, gets converted to adenosine. Adenosine, acting on A1 purinoceptors, then mediates the observed reduction in synaptic depression. This highlights the crucial role of ATP hydrolysis and adenosine signaling in regulating synaptic transmission.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)


![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)




![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
